molecular formula C27H28ClN5O B11615314 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11615314
M. Wt: 474.0 g/mol
InChI Key: KKDPBEJXFBUSFY-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C27H28ClN5O and a molecular weight of 474.01 g/mol . This compound is notable for its intricate structure, which includes a piperazine ring, a benzimidazole moiety, and a chlorinated benzyl group. It is used primarily in research settings due to its unique chemical properties.

Properties

Molecular Formula

C27H28ClN5O

Molecular Weight

474.0 g/mol

IUPAC Name

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H28ClN5O/c1-4-21-18(2)22(16-29)26-30-23-7-5-6-8-24(23)33(26)27(21)32-13-11-31(12-14-32)17-19-15-20(28)9-10-25(19)34-3/h5-10,15H,4,11-14,17H2,1-3H3

InChI Key

KKDPBEJXFBUSFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may result in the removal of specific functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that falls within the category of benzimidazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃ClN₄O
  • Molecular Weight : 344.86 g/mol
  • IUPAC Name : 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

This compound features a piperazine ring, a pyrido-benzimidazole core, and various substituents that contribute to its pharmacological properties.

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study examining its efficacy against lung cancer cells (A549, HCC827, NCI-H358), it demonstrated notable antiproliferative activity with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (μM)
A5496.75
HCC8275.13
NCI-H3581.73

These results suggest that the compound may inhibit cancer cell proliferation effectively, with varying potency across different cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The findings are summarized in the following table:

Bacterial StrainMIC (μM)
Staphylococcus aureus12.5
Escherichia coli25

The results indicate moderate antimicrobial activity, particularly against S. aureus, which is significant given the rising concerns about antibiotic resistance .

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit tubulin polymerization in cancer cells or interfere with DNA synthesis by intercalating into DNA strands. The presence of the piperazine moiety is thought to enhance solubility and bioavailability, contributing to the overall efficacy of these compounds .

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Study on Lung Cancer : A recent investigation focused on the effects of this compound on lung cancer cell lines showed not only cytotoxic effects but also induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against resistant strains of bacteria, suggesting that modifications in its structure could enhance its potency and broaden its spectrum of activity.

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